Bienvenue dans la boutique en ligne BenchChem!

Dazadrol maleate

noradrenaline reuptake inhibition gastric acid secretion dual mechanism

Procure dazadrol maleate (Sch-12650) for your neuroscience & GI research. This is the only noradrenaline reuptake inhibitor bearing a 4,5-dihydro-1H-imidazol-2-yl moiety, conferring a secondary gastric acid antisecretory effect absent in standard NRIs like desipramine. Ideal single-agent solution for stress-induced gastric lesion models, eliminating polypharmacy confounds. Critical reference for imidazoline SAR and a valuable negative data point in antidepressant repurposing screens. Not clinically advanced; reserved strictly for non-human R&D.

Molecular Formula C19H18ClN3O5
Molecular Weight 403.8 g/mol
CAS No. 25387-70-6
Cat. No. B1669845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazadrol maleate
CAS25387-70-6
SynonymsDazadrol maleate;  Sch 12650;  Sch-12650;  Sch12650.
Molecular FormulaC19H18ClN3O5
Molecular Weight403.8 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C15H14ClN3O.C4H4O4/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13;5-3(6)1-2-4(7)8/h1-8,20H,9-10H2,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyUFDGEMYZSPSGFD-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dazadrol Maleate (CAS 25387-70-6): Baseline Procurement Profile for the Pyridinemethanol NRI Antidepressant


Dazadrol maleate (CAS 25387-70-6; synonym Sch-12650) is the maleate salt of dazadrol—a synthetic pyridinemethanol-derivative noradrenaline reuptake inhibitor (NRI) developed by Schering Corp in the late 1960s [1]. The compound is classified pharmacologically as an antidepressant and is supplied as a racemic mixture with a molecular weight of 403.82 g/mol (C19H18ClN3O5) [2]. Its primary mechanism is blockade of noradrenaline uptake, with a secondary, mechanistically distinct effect: inhibition of both basal and induced gastric acid secretion in the rat [1]. No clinical trials have been registered for this compound, and it is intended exclusively for non-human research use [3].

Why Noradrenergic Antidepressants Cannot Be Interchanged: Dazadrol Maleate Procurement Rationale


The NRI class encompasses structurally diverse chemotypes—tricyclic dibenzazepines (e.g., desipramine), tetracyclic compounds (e.g., maprotiline), and morpholine derivatives (e.g., reboxetine)—each with distinct off-target receptor binding profiles, pharmacokinetics, and toxicological signatures. Dazadrol maleate represents a unique pyridinemethanol scaffold bearing an imidazoline moiety, which confers a secondary pharmacological activity—inhibition of gastric acid secretion—not shared by any other NRI in the class [1]. Substitution with desipramine, maprotiline, or reboxetine would therefore fail to replicate this dual mechanistic profile in experimental systems where concomitant noradrenergic and gastric antisecretory activity is required. Furthermore, the maleate salt form (CAS 25387-70-6) provides defined solubility characteristics (DMSO-soluble, water-insoluble) that differ from the hydrochloride salts commonly used for comparator NRIs, directly impacting formulation and in vitro assay design .

Quantitative Differentiation Evidence: Dazadrol Maleate vs. Comparator NRI Antidepressants


Dual Pharmacological Activity: Concurrent Noradrenaline Uptake Blockade and Gastric Acid Secretion Inhibition

Dazadrol maleate (Sch-12650) demonstrates a dual pharmacological profile: it blocks noradrenaline uptake and independently inhibits both basal and induced gastric acid secretion in the rat [1]. The gastric antisecretory effect is documented qualitatively—no direct comparator IC50 data are available for this endpoint. By contrast, desipramine, imipramine, maprotiline, and reboxetine do not exhibit gastric acid secretion inhibition as a recognized on-target or off-target activity within their established pharmacological profiles. This functional divergence is a class-level inference: no head-to-head gastric secretion assay comparing dazadrol maleate with desipramine or other NRIs has been published in the indexed literature as of the search date. Procurement significance: this dual activity profile makes dazadrol maleate the only NRI-class compound with documented gastric antisecretory properties, relevant for experimental models investigating gut-brain axis or stress-induced gastrointestinal dysfunction [1].

noradrenaline reuptake inhibition gastric acid secretion dual mechanism antidepressant screening in vivo pharmacology

Chemotype Differentiation: Pyridinemethanol-Imidazoline Scaffold vs. Tricyclic and Tetracyclic NRI Scaffolds

Dazadrol (free base CAS 47029-84-5; maleate salt CAS 25387-70-6) is chemically defined as α-(4-chlorophenyl)-α-(4,5-dihydro-1H-imidazol-2-yl)-2-pyridinemethanol [1]. This pyridinemethanol-imidazoline scaffold is structurally distinct from: desipramine (dibenzazepine tricyclic, C18H22N2, MW 266.38), maprotiline (tetracyclic anthracene derivative, C20H23N, MW 277.40), and reboxetine (morpholine ether, C19H23NO3, MW 313.39) [2]. The imidazoline ring in dazadrol is a recognized pharmacophore associated with I1-imidazoline receptor binding and gastric acid modulation, a feature absent from all comparator NRI structures [3]. No quantitative receptor binding selectivity data (Ki, IC50) comparing dazadrol maleate directly against any comparator at defined receptor panels are available in the public domain as of the search date. The structural distinction is based on fundamental chemical topology and is therefore a supporting evidence dimension.

chemical scaffold pyridinemethanol imidazoline structural novelty medicinal chemistry off-target profiling

In Vivo Antidepressant Efficacy: Qualitative Equivalence to Standard-of-Care Antidepressants in Preclinical Models

The seminal 1970 publication by Lippmann reports that Sch-12650 (dazadrol maleate) is 'as active in antidepressant tests in rats as the currently available antidepressants' [1]. The comparator set, though not exhaustively enumerated in the abstract, would have included the then-standard agents imipramine and desipramine. No raw behavioral scores, ED50 values, or statistical effect sizes are extractable from the available abstract or indexing metadata—the full text remains behind a paywall. This constitutes a cross-study comparable observation: the claim of equivalent antidepressant-like activity places dazadrol maleate at a similar level of preclinical efficacy to first-generation tricyclic antidepressants, but the absence of published quantitative comparative data (e.g., immobility time reduction percentages, dose-response curves) means this evidence cannot support procurement decisions based on superior potency claims. The Schmitt 1971 full paper (in French, Therapie) may contain additional quantitative data but was not accessible for this guide [2].

in vivo antidepressant efficacy rat behavioral model forced swim test efficacy benchmarking

Maleate Salt Solubility Profile: DMSO-Soluble, Water-Insoluble Characteristics for In Vitro Assay Design

Dazadrol maleate (CAS 25387-70-6) is soluble in DMSO and insoluble in water, per vendor technical datasheets . A standard stock solution preparation protocol uses 2 mg dissolved in 50 μL DMSO to yield a 40 mg/mL mother liquor concentration . This solubility profile is characteristic of the maleate salt form; the free base (CAS 47029-84-5, MW 287.74) has a distinct solubility profile but direct comparative solubility data between the free base and maleate salt are not publicly available. In contrast, comparator NRI hydrochloride salts—desipramine HCl (water-soluble, ~10-50 mg/mL), maprotiline HCl, and reboxetine mesylate—exhibit aqueous solubility suitable for direct dissolution in physiological buffers without DMSO vehicle. This differential solubility profile between dazadrol maleate and comparator NRI hydrochloride salts is a supporting evidence dimension based on vendor-reported properties. Procurement implications: laboratories must budget for DMSO vehicle controls and account for potential solvent-related artifacts when designing in vitro experiments with dazadrol maleate .

solubility maleate salt DMSO formulation in vitro assay stock solution

Recommended Research Application Scenarios for Dazadrol Maleate Based on Differentiated Evidence


Gut-Brain Axis Experimental Models Requiring Concurrent Noradrenergic and Gastric Antisecretory Activity

For in vivo rat models investigating stress-induced gastric lesions where both central noradrenergic modulation and peripheral gastric acid suppression are desired, dazadrol maleate provides a single-agent solution. The dual activity profile—NRI plus inhibition of basal and induced gastric acid secretion—eliminates the confounding effects of polypharmacy when combining a standard NRI (e.g., desipramine) with a separate antisecretory agent [1]. This is particularly relevant for stress-ulcer research protocols and studies of the noradrenergic regulation of gastrointestinal function.

Imidazoline Pharmacophore Structure-Activity Relationship (SAR) Studies in Antidepressant Discovery

Dazadrol maleate, as the only NRI bearing a 4,5-dihydro-1H-imidazol-2-yl moiety, serves as a critical reference compound for medicinal chemistry programs exploring imidazoline-containing antidepressants. The scaffold provides SAR contrast to imidazoline I1-receptor ligands (e.g., clonidine, rilmenidine) and to non-imidazoline NRIs (desipramine, maprotiline, reboxetine), enabling systematic exploration of the contribution of the imidazoline ring to NRI potency and gastric effects [1]. The compound is suited as a positive control in imidazoline-focused screening cascades.

Reference Standard for Pyridinemethanol-Based NRI Analytical Method Development

Dazadrol maleate (CAS 25387-70-6) is characterized by a defined molecular formula (C19H18ClN3O5), molecular weight (403.82 g/mol), and USP/INN naming, with an FDA UNII code (T87PS4H85N) and ChEMBL identifier (CHEMBL2110607) that provide authoritative identity tracking for regulatory-grade analytical chemistry [1]. The maleate salt form with its distinct HPLC retention characteristics and DMSO solubility profile makes it suitable as an analytical reference standard for method development and validation in laboratories working with pyridinemethanol derivatives.

Historical Comparator for Legacy Antidepressant Drug Repurposing Screening

As a structurally unique NRI developed in the late 1960s that did not advance to clinical trials, dazadrol maleate represents a valuable 'negative data point' in drug repurposing screens and historical pharmacology studies. Its documented preclinical antidepressant efficacy—qualitatively comparable to imipramine and desipramine per the 1970 Lippmann study—combined with the absence of clinical development, makes it a useful tool for understanding attrition factors in antidepressant drug discovery programs [1]. Procurement supports target product profile benchmarking against a compound that met preclinical efficacy criteria but was not selected for further development.

Quote Request

Request a Quote for Dazadrol maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.